molecular formula C14H13N3O3 B1445890 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide CAS No. 2004659-84-9

4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide

Cat. No.: B1445890
CAS No.: 2004659-84-9
M. Wt: 271.27 g/mol
InChI Key: JPEOAANKOPAKBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide typically involves the reaction of 4-(formylamino)phenol with N-methyl-2-pyridinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide is unique due to its specific structure and the presence of both formylamino and pyridinecarboxamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-formamidophenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-15-14(19)13-8-12(6-7-16-13)20-11-4-2-10(3-5-11)17-9-18/h2-9H,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEOAANKOPAKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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